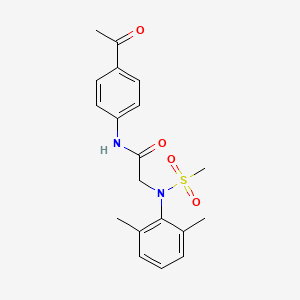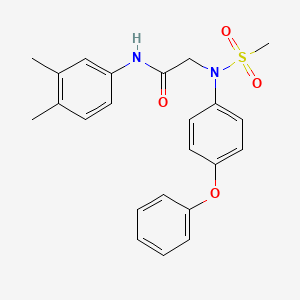
N~1~-(4-acetylphenyl)-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
Vue d'ensemble
Description
N~1~-(4-acetylphenyl)-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as ADX-47273, is a selective positive allosteric modulator (PAM) of metabotropic glutamate receptor 5 (mGluR5). This compound has gained significant attention in recent years due to its potential therapeutic applications in various neurological disorders, including anxiety, depression, and addiction.
Mécanisme D'action
ADX-47273 acts as a N~1~-(4-acetylphenyl)-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide of mGluR5, which is a G protein-coupled receptor that modulates glutamatergic neurotransmission. ADX-47273 binds to a specific site on mGluR5, known as the allosteric modulatory site, and enhances the activity of the receptor in response to glutamate.
Biochemical and Physiological Effects
ADX-47273 has been shown to modulate the activity of mGluR5 in various brain regions, including the prefrontal cortex, amygdala, and hippocampus. This modulation leads to the normalization of glutamatergic neurotransmission and the restoration of synaptic plasticity, which are disrupted in various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
ADX-47273 has several advantages for lab experiments, including its high selectivity for mGluR5 and its ability to modulate the activity of the receptor without directly activating it. However, the compound has some limitations, including its relatively short half-life and its potential off-target effects.
Orientations Futures
Future research on ADX-47273 should focus on further elucidating its mechanism of action and its potential therapeutic applications in various neurological disorders. Additionally, studies should investigate the safety and tolerability of the compound in humans and its potential for drug development.
Applications De Recherche Scientifique
ADX-47273 has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and addiction. Preclinical studies have shown that ADX-47273 can modulate the activity of mGluR5, leading to the normalization of glutamatergic neurotransmission and the restoration of synaptic plasticity.
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-2-(2,6-dimethyl-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-13-6-5-7-14(2)19(13)21(26(4,24)25)12-18(23)20-17-10-8-16(9-11-17)15(3)22/h5-11H,12H2,1-4H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVGCXNGVRVFIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC(=O)NC2=CC=C(C=C2)C(=O)C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-morpholinyl)-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B3456870.png)

![4-bromo-N-(4-ethoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B3456894.png)
![N-[2-(4-morpholinyl)-2-oxoethyl]-2-nitro-N-phenylbenzenesulfonamide](/img/structure/B3456907.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2,5-dimethylphenyl)-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B3456911.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B3456916.png)
![N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3,5-dimethylphenyl)glycine](/img/structure/B3456921.png)
![N-benzyl-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B3456926.png)
![2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(4-chlorobenzyl)benzamide](/img/structure/B3456931.png)
![4-tert-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B3456950.png)
![2-[(4-chlorophenyl)thio]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B3456957.png)
![N-[4-({[4-(4-morpholinylsulfonyl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B3456963.png)
![4-tert-butyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B3456967.png)
![4-methoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B3456969.png)
